![molecular formula C20H22N4 B2973591 2-Allyl-1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 844853-17-4](/img/structure/B2973591.png)
2-Allyl-1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
2-Allyl-1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, also known as ABPC, is a novel compound with potential applications in scientific research.
Scientific Research Applications
Antibacterial Studies
A study on nitro/nitrile-functionalized benzimidazol-2-ylidene carbene complexes of silver(I) highlighted the synthesis and characterization of compounds potentially related to the chemical structure . These compounds showed medium-to-high antibacterial activity against Gram-positive bacteria Staphylococcus aureus and Gram-negative bacteria Escherichia coli, suggesting the potential for antimicrobial application (Prasad et al., 2017).
Fluorescent Properties and Dyes
Research into triazoflo[4,5-b]pyrido[1',2'-a]benzimidazole derivatives as fluorescent disperse dyes and whiteners for polyester fiber was conducted, revealing the synthesis of compounds with satisfactory results as fluorescent dyes. This study opens avenues for exploring the fluorescent properties of similar benzimidazole derivatives for industrial applications (Dhamnaskar & Rangnekar, 1988).
Synthesis and Chemical Properties
Another study focused on the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and examining their fluorescent properties. Some compounds were evaluated as fluorescent whitening agents for polyester fibers, highlighting the versatile applications of benzimidazole derivatives in material science (Rangnekar & Rajadhyaksha, 1986).
Catalysis and Organic Synthesis
The synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives showcased the utility of benzimidazole and related compounds in catalysis and organic synthesis. This research provides insights into the structural and chemical manipulations possible with benzimidazole derivatives, which could be applied in the synthesis of various organic compounds (Velikorodov et al., 2011).
properties
IUPAC Name |
1-(butan-2-ylamino)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-5-9-15-14(4)16(12-21)20-23-17-10-7-8-11-18(17)24(20)19(15)22-13(3)6-2/h5,7-8,10-11,13,22H,1,6,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERXMUABIYUQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-ylamino)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |
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